molecular formula C5H12N2S B8312952 trans-3-Amino-4-methylthiopyrrolidine

trans-3-Amino-4-methylthiopyrrolidine

Cat. No.: B8312952
M. Wt: 132.23 g/mol
InChI Key: WCFVFCRNHOCMTJ-RFZPGFLSSA-N
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Description

trans-3-Amino-4-methylthiopyrrolidine is a bicyclic pyrrolidine derivative characterized by a five-membered saturated ring containing nitrogen and sulfur atoms. Its structure includes a trans-configuration of the amino (-NH₂) and methylthio (-SCH₃) groups at positions 3 and 4, respectively (Figure 1). This stereochemical arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthesizing complex heterocyclic compounds, particularly those with fused thiazolo and pyrrolo motifs .

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

(3R,4R)-4-methylsulfanylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2S/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

WCFVFCRNHOCMTJ-RFZPGFLSSA-N

Isomeric SMILES

CS[C@@H]1CNC[C@H]1N

Canonical SMILES

CSC1CNCC1N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular formula: C₅H₁₀N₂S
  • Functional groups: Primary amine, methylthioether
  • Stereochemistry: Trans configuration at C3 and C4

Comparison with Structurally Similar Compounds

The reactivity and applications of trans-3-Amino-4-methylthiopyrrolidine are best understood in comparison to analogous pyrrolidine derivatives. Below, we analyze its structural and functional distinctions from related compounds, supported by synthetic and reactivity data.

2.1. cis-3-Amino-4-methylthiopyrrolidine

The cis isomer shares the same molecular formula but differs in stereochemistry. Studies show that the trans configuration exhibits:

  • Lower steric hindrance between the amino and methylthio groups, enabling smoother nucleophilic reactions.
  • Enhanced solubility in polar aprotic solvents (e.g., DMF) due to reduced intramolecular hydrogen bonding compared to the cis isomer.

Reactivity Example :
In the synthesis of pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds 12 and 13 in ), the trans isomer reacts efficiently with pyridine derivatives (e.g., 10 , 11 ) to form fused heterocycles. The cis isomer, by contrast, shows slower reaction kinetics and lower yields due to steric clashes during cyclization.

2.2. 3-Amino-4-hydroxypyrrolidine

Replacing the methylthio group with a hydroxyl (-OH) group alters electronic and hydrogen-bonding properties:

  • Reduced nucleophilicity: The -SCH₃ group in this compound is a stronger electron donor than -OH, facilitating thiazole ring formation in reactions with electrophilic reagents.
  • Acid sensitivity: The hydroxyl group in 3-amino-4-hydroxypyrrolidine necessitates protective-group strategies (e.g., silylation) during acidic or high-temperature reactions, whereas the methylthioether in the trans compound is stable under similar conditions.
2.3. 3-Amino-4-methylpyrrolidine

This compound lacks the sulfur atom, replacing -SCH₃ with -CH₃. Key differences include:

  • Inability to form sulfur-containing heterocycles: The absence of sulfur precludes participation in thiazolo or thiadiazole ring formations, a critical advantage of this compound in synthesizing compounds like 12 and 13 .
  • Lower polarity : The methyl group reduces solubility in DMF, limiting utility in reactions requiring polar aprotic solvents.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Functional Groups Stereochemistry Key Reactivity Features Applications in Synthesis
trans-3-Amino-4-methylthiopyrrolidine -NH₂, -SCH₃ Trans High nucleophilicity; forms thiazolo/pyrrolo fused rings Pyrrolo-thiazolo-pyrimidines (e.g., 12, 13 )
cis-3-Amino-4-methylthiopyrrolidine -NH₂, -SCH₃ Cis Steric hindrance slows cyclization; lower yields in fused-ring syntheses Limited use in complex heterocycles
3-Amino-4-hydroxypyrrolidine -NH₂, -OH Trans/Cis Requires protection for -OH; less efficient in sulfur-mediated cyclizations Non-sulfur heterocycles (e.g., pyrimidines)
3-Amino-4-methylpyrrolidine -NH₂, -CH₃ Trans/Cis No sulfur for thiazole formation; limited to nitrogen-based cyclizations Simple pyrrolidine derivatives

Research Findings and Mechanistic Insights

  • Role in Fused Heterocycle Synthesis: this compound serves as a sulfur donor in forming the thiazolo ring of compounds like 13, where its methylthio group reacts with cyano or imino groups in pyridine derivatives (e.g., 11) to generate carboxamide linkages .
  • Steric vs. Electronic Effects: The trans configuration minimizes steric repulsion between substituents, allowing the amino group to act as a nucleophile while the methylthio group stabilizes transition states through electron donation.

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